molecular formula C15H19BN2O3S B1532384 n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide CAS No. 885069-14-7

n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B1532384
CAS No.: 885069-14-7
M. Wt: 318.2 g/mol
InChI Key: CBVRCXVIFJCOJK-UHFFFAOYSA-N
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Description

The compound “n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is a versatile ligand used for synthesizing COFs and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.98 . It has a refractive index of 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) .

Scientific Research Applications

1. Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibitors

A study highlighted the structure-activity relationships of compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, showing effectiveness as PI3Kα and mTOR inhibitors. This research signifies the potential of such compounds in targeting key signaling pathways relevant in cancer and other diseases (Stec et al., 2011).

2. Synthesis and Biological Activities

Another study focused on synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluating their biological activities. These compounds exhibited significant urease inhibition, which is crucial for understanding their potential therapeutic uses. Molecular docking studies helped in understanding the interactions of these compounds with enzymes (Gull et al., 2016).

3. Antimicrobial Activity

Research on substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives revealed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. This suggests the utility of these compounds in developing new antimicrobial agents (Anuse et al., 2019).

4. Antibacterial Agents Synthesis

Studies have shown the synthesis of novel N-(benzo[d]thiazol-2-yl)acetamide derivatives with potent antibacterial activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Borad et al., 2015).

5. Photophysical Properties

Research into the photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals uncovered their distinct hydrogen bond associations. This insight is valuable for the development of materials with specific optical properties (Balijapalli et al., 2017).

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, and in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . It can also be used as enzyme inhibitors or specific ligand drugs . In addition, it can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, it can be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Properties

IUPAC Name

N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3S/c1-9(19)17-13-18-11-7-6-10(8-12(11)22-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVRCXVIFJCOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
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n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Reactant of Route 3
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n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Reactant of Route 5
n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide

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